2-Amino-4-fluoro-5-hydroxybenzoic acid CAS number
2-Amino-4-fluoro-5-hydroxybenzoic acid CAS number
An In-Depth Technical Guide to 2-Amino-4-fluoro-5-hydroxybenzoic acid
Introduction
2-Amino-4-fluoro-5-hydroxybenzoic acid, identified by the CAS Number 1250931-52-2 , is a polysubstituted aromatic compound belonging to the family of aminobenzoic acids. Its structure incorporates three key functional groups on a benzene ring: an amino group, a fluorine atom, and a hydroxyl group, in addition to the carboxylic acid moiety. This unique arrangement of electron-donating (amino, hydroxyl) and electron-withdrawing (fluoro, carboxylic acid) groups makes it a compound of significant interest for researchers in medicinal chemistry and drug development.
The strategic incorporation of fluorine into drug candidates is a prevalent and effective strategy in modern pharmaceutical design to modulate metabolic stability, binding affinity, and bioavailability.[1][2] Similarly, the aminobenzoic acid scaffold is a well-established pharmacophore present in numerous therapeutic agents. As such, 2-Amino-4-fluoro-5-hydroxybenzoic acid serves as a valuable and versatile building block for the synthesis of complex molecular architectures and novel drug candidates. This guide provides a comprehensive technical overview of its properties, a plausible synthetic approach, potential applications, analytical methodologies, and essential safety protocols.
Part 1: Physicochemical and Structural Properties
The fundamental characteristics of a compound dictate its behavior in chemical and biological systems. The properties of 2-Amino-4-fluoro-5-hydroxybenzoic acid are summarized below, based on data from chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 1250931-52-2 | |
| Molecular Formula | C₇H₆FNO₃ | |
| Molecular Weight | 171.13 g/mol | |
| Appearance | Powder | |
| InChI | 1S/C7H6FNO3/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,10H,9H2,(H,11,12) | |
| InChIKey | IKMAMBNXGFEOHS-UHFFFAOYSA-N | |
| Storage Temperature | Room Temperature | |
| Solubility | Low water solubility is inferred from related compounds. | [3] |
Part 2: Synthesis and Purification
A logical pathway would begin with a commercially available, appropriately substituted precursor, such as a fluorinated hydroxybenzoic acid, followed by regioselective nitration and subsequent reduction of the nitro group to the desired amine.
Caption: Proposed synthetic workflow for 2-Amino-4-fluoro-5-hydroxybenzoic acid.
Experimental Protocol (Hypothetical)
This protocol is a representative, non-validated procedure based on standard organic chemistry transformations.
Step 1: Nitration of 4-Fluoro-3-hydroxybenzoic acid
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Rationale: The directing effects of the hydroxyl (-OH) and fluoro (-F) groups (ortho-, para-directing) and the carboxylic acid (-COOH) group (meta-directing) favor the introduction of the nitro group at the C2 position. A cooled, controlled reaction is crucial to prevent side reactions.
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Procedure:
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In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
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Slowly add 4-Fluoro-3-hydroxybenzoic acid (1.0 eq.) in portions, ensuring the temperature remains below 10 °C.
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Add a pre-cooled mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid dropwise over 30-60 minutes, maintaining the internal temperature at 0-5 °C.
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After the addition is complete, stir the reaction mixture at this temperature for 1-2 hours, monitoring progress by TLC.
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Carefully pour the reaction mixture onto crushed ice. The resulting precipitate (4-Fluoro-5-hydroxy-2-nitrobenzoic acid) is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.
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Step 2: Reduction of 4-Fluoro-5-hydroxy-2-nitrobenzoic acid
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Rationale: Catalytic hydrogenation is a clean and efficient method for reducing an aromatic nitro group to an amine without affecting the other functional groups.
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Procedure:
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To a solution of the nitro-intermediate from Step 1 in a suitable solvent (e.g., ethanol or ethyl acetate), add a catalytic amount of 10% Palladium on carbon (Pd/C).
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Place the reaction vessel in a hydrogenation apparatus and purge with hydrogen gas.
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Stir the mixture under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).
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Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Evaporate the solvent under reduced pressure to yield the crude product.
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Purification:
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Rationale: Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures.
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Procedure: The crude 2-Amino-4-fluoro-5-hydroxybenzoic acid can be recrystallized from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to yield the purified product.
Part 3: Applications in Research and Drug Development
The structural motifs within 2-Amino-4-fluoro-5-hydroxybenzoic acid make it a highly valuable scaffold for medicinal chemists.
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Fluorine's Role: The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability.[1]
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Aminobenzoic Acid Core: This structure is a known "privileged scaffold," appearing in drugs with diverse biological activities, including anti-inflammatory (e.g., Mesalazine) and antibacterial agents.[8]
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Versatile Building Block: The three distinct functional groups (amine, hydroxyl, carboxylic acid) allow for orthogonal chemical modifications. The amine can be acylated or used in coupling reactions, the carboxylic acid can form amides or esters, and the hydroxyl group can be etherified. This versatility allows it to be incorporated into larger, more complex molecules targeting a wide range of biological pathways.[9]
Caption: Versatility of the core scaffold in drug discovery pathways.
Part 4: Analytical Methodologies
Accurate quantification and purity assessment are critical for any chemical used in research and development. Based on methodologies for structurally similar compounds, several analytical techniques are suitable for 2-Amino-4-fluoro-5-hydroxybenzoic acid.[10]
| Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Principle | Separation by polarity on a stationary phase, detection by UV absorbance. | Separation by volatility, detection by mass-to-charge ratio. |
| Selectivity | Moderate to High | Very High |
| Sensitivity (LOD) | ng/mL range | Low ng/mL to pg/mL range |
| Key Consideration | Straightforward; suitable for routine analysis. | Requires a derivatization step to increase volatility (e.g., esterification of the carboxylic acid). |
Representative Protocol: HPLC-UV Analysis
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Rationale: High-Performance Liquid Chromatography with UV detection is a robust and widely accessible method for analyzing non-volatile aromatic compounds. Reversed-phase chromatography is typically effective for separating such polar molecules.
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Procedure:
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Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
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Stationary Phase: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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UV Detection: Wavelength selected based on the UV absorbance maximum of the compound (e.g., ~280 nm).
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Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase or a suitable solvent (e.g., methanol) to create a stock solution. Prepare a series of dilutions for the calibration curve.
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Quantification: Inject standards and samples. Construct a calibration curve by plotting peak area against concentration. Determine the concentration of the sample from this curve.
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Sources
- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 6. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 8. jocpr.com [jocpr.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
